MAZ51: A Technical Guide to its Mechanism of Action
MAZ51: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAZ51 is a synthetic, cell-permeable indolinone compound that has been identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] Its mechanism of action primarily involves the competitive inhibition of ATP binding to the VEGFR-3 kinase domain, thereby blocking ligand-induced autophosphorylation and subsequent downstream signaling.[1] This inhibitory activity has significant implications for processes regulated by VEGFR-3, most notably lymphangiogenesis, making MAZ51 a valuable tool for cancer research and a potential therapeutic agent.[4][5] Interestingly, recent studies have also uncovered a VEGFR-3-independent mechanism of action in specific cancer cell types, such as glioma cells, where MAZ51 induces cell cycle arrest and morphological changes through alternative signaling pathways.[3][6] This guide provides a comprehensive overview of the core mechanisms of action of MAZ51, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism of Action: VEGFR-3 Inhibition
MAZ51 acts as a reversible and ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1] At low micromolar concentrations (≤5 µM), it demonstrates high selectivity for VEGFR-3, effectively blocking the autophosphorylation induced by its ligands, VEGF-C and VEGF-D.[1] This selectivity is a key feature, as significantly higher concentrations (approximately 50 µM) are required to elicit even partial inhibition of the closely related VEGFR-2.[1][7][8] Furthermore, MAZ51 shows no significant inhibitory activity against other receptor tyrosine kinases, including EGFR, IGF-1R, and PDGFRβ, at concentrations up to 50 µM.[2]
The binding of VEGF-C or VEGF-D to VEGFR-3 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation event creates docking sites for downstream signaling molecules, leading to the activation of pathways that promote cell proliferation, migration, and survival. The primary downstream cascade affected by VEGFR-3 signaling is the Akt pathway.[7][8] By blocking the initial phosphorylation step, MAZ51 effectively abrogates the entire downstream signaling cascade, leading to the inhibition of lymphangiogenesis and the proliferation of VEGFR-3-expressing cells.[4][5]
Signaling Pathway: VEGFR-3 Inhibition
Caption: Canonical signaling pathway of MAZ51 as a VEGFR-3 inhibitor.
Alternative Mechanism of Action in Glioma Cells
In a surprising departure from its established role as a VEGFR-3 inhibitor, studies on C6 and U251MG glioma cell lines have revealed a distinct mechanism of action.[6] In these cells, MAZ51 does not inhibit, but rather appears to increase the tyrosine phosphorylation of VEGFR-3.[6] Despite this, MAZ51 effectively induces dramatic morphological changes, including cell rounding, and causes cell cycle arrest at the G2/M phase.[3][6]
This VEGFR-3-independent activity is mediated through the activation of the Akt/GSK3β and RhoA signaling pathways.[3][6] Treatment with MAZ51 leads to a dose-dependent increase in the phosphorylation of Akt and its downstream target GSK3β, alongside the activation of RhoA.[6] These pathways are known to be critical regulators of cytoskeletal dynamics and cell cycle progression. This selective targeting of transformed glioma cells, while sparing primary cortical astrocytes, suggests a novel therapeutic avenue for this aggressive brain cancer.[6]
Signaling Pathway: Glioma Cell-Specific Action
Caption: VEGFR-3-independent signaling of MAZ51 in glioma cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of MAZ51 across various experimental systems.
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ (VEGFR-3 Inhibition) | 1 µM | VEGFC-stimulated cells | [9] |
| IC₅₀ (Cell Proliferation) | 2.7 µM | PC-3 (Prostate Cancer) | [7][8] |
| IC₅₀ (Cell Proliferation) | 0.054 mg/mL (24h) | B16-F10 (Melanoma) | [10] |
| IC₅₀ (Cell Proliferation) | 0.032 mg/mL (48h) | B16-F10 (Melanoma) | [10] |
| IC₅₀ (Cell Proliferation) | 0.012 mg/mL (72h) | B16-F10 (Melanoma) | [10] |
| Effective Concentration | Effect | Cell Line / System | Reference |
| ≤ 5 µM | Specific inhibition of VEGF-C/D-induced VEGFR-3 phosphorylation | PAE Cells | [1] |
| 3 µM | Blockade of VEGF-C-induced VEGFR-3 and Akt phosphorylation | PC-3 Cells | [7][8] |
| 2.5 - 5.0 µM | Induction of G2/M cell cycle arrest and cell rounding | C6 and U251MG Glioma Cells | [6] |
| ~ 50 µM | Partial inhibition of VEGFR-2 phosphorylation | PAE Cells | [1] |
| In Vivo Dosage | Effect | Animal Model | Reference |
| 8 mg/kg (i.p. daily) | Significant suppression of tumor growth | MT450 rat mammary carcinoma | [2] |
| 10 mg/kg/day (i.p.) | Inhibition of hypoxia-induced pulmonary hypertension | Mice | [11] |
Experimental Protocols
Detailed below are the methodologies for key experiments cited in the literature to characterize the mechanism of action of MAZ51.
VEGFR Phosphorylation Assay
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Objective: To determine the inhibitory effect of MAZ51 on ligand-induced VEGFR phosphorylation.
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Methodology:
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Cell Culture: Cells (e.g., Porcine Aortic Endothelial (PAE) cells or human prostate cancer PC-3 cells) are cultured to near confluence in appropriate media.[1][7][8]
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Starvation: Cells are serum-starved for a period (e.g., 4 hours) to reduce basal receptor phosphorylation.[11]
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Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of MAZ51 (or DMSO as a vehicle control) for a specified duration (e.g., 4 hours).[7][8][12]
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Ligand Stimulation: Cells are stimulated with a specific ligand, such as VEGF-C (e.g., 50 ng/mL), for a short period (e.g., 20 minutes) to induce receptor phosphorylation.[7][8]
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Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation: Cell lysates are incubated with an antibody specific for the receptor of interest (e.g., anti-VEGFR-3). The antibody-receptor complexes are then captured using Protein A/G-agarose beads.
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Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-phosphotyrosine antibody to detect phosphorylated receptors. The membrane is then stripped and re-probed with an antibody for the total receptor as a loading control.[7][8]
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Cell Proliferation and Viability Assays
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Objective: To quantify the effect of MAZ51 on the proliferation and viability of cancer cells.
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Methodologies:
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MTT Assay:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of MAZ51 for different time points (e.g., 24, 48, 72 hours).[8]
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MTT reagent (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
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The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 450 nm), which is proportional to the number of viable cells.[8]
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-
BrdU Incorporation Assay:
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This assay measures DNA synthesis during cell proliferation.
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Cells are treated with MAZ51 as described above.
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Bromodeoxyuridine (BrdU), a thymidine analog, is added to the culture medium and is incorporated into the DNA of proliferating cells.
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Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
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A colorimetric substrate is added, and the absorbance is measured to quantify cell proliferation.[8]
-
-
Cell Cycle Analysis
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Objective: To determine the effect of MAZ51 on cell cycle distribution.
-
Methodology:
-
Cell Treatment: Glioma cells (e.g., C6, U251MG) are treated with MAZ51 (e.g., 2.5 µM or 5.0 µM) for a set time, typically 24 hours.[6]
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Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold ethanol.
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Staining: Fixed cells are treated with RNase A and stained with a DNA-binding fluorescent dye such as propidium iodide (PI) or 7-amino-actinomycin D (7-AAD).[6]
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Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[6]
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Experimental Workflow: Characterizing MAZ51 Activity
Caption: A typical experimental workflow for characterizing MAZ51's activity.
References
- 1. VEGFR3 Kinase Inhibitor, MAZ51 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MAZ51, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Indolinone MAZ51 Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 7. Frontiers | MAZ51 Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 8. MAZ51 Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. glpbio.com [glpbio.com]
